Journal Name:EES Catalysis
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An anti-poisoning defective catalyst without metal active sites for NH3-SCR via in situ stabilization
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00077f
NOx emission can be controlled through selective catalytic reduction (SCR) by ammonia in industry. However, the SCR catalysts are sensitive to contaminants. Searching for anti-poisoning catalysts has become a perpetual quest for large-scale SCR. Here, we report that hydrogenated titanium dioxide particles containing oxygen vacancies undergo in situ N-doping during NH3-SCR reaction. The N-doped hydrogenated TiO2−x exhibits high denitrification activity and selectivity, long-term stability, H2O and SO2 tolerance, and high poisoning resistance. The DRIFT spectra combined with density functional theory computations demonstrate that the N-dopant as the catalytic active site can enhance O2 and NO adsorption, which can be reduced by NH3 via the Eley–Rideal mechanism. This is greatly different from traditional catalysts with metal active sites for NH3 adsorption. The high anti-poisoning performance can be ascribed to the weak interaction between N and toxic reactants. This discovery creates a new concept that non-metal active sites can replace conventional precious/transition metals to avoid poisoning, while being stabilized by in situ doping with reactants.
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Direct carbonate electrolysis into pure syngas
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00046f
Syngas, a mixture of carbon monoxide (CO) and hydrogen (H2), is a feedstock for a wide variety of chemical processes and is currently produced from fossil fuels. The need to reduce carbon dioxide (CO2) emissions motivates the production of syngas from atmospheric CO2, powered by renewable electricity. Current CO2 electrolyzers require costly separation processes to purify the CO2 reactant stream and to remove unreacted CO2 from the product stream. We demonstrate direct carbonate electrolysis (DCE) in a reactive capture system that avoids the initial CO2 purification process and produces pure syngas with sufficient CO content for direct industrial use (H2/CO ratios of 1–2). The DCE system incorporates a composite CO2 diffusion layer (CDL) that attains high CO selectivity by achieving high alkalinity and available CO2 concentration at the cathode. Applying this strategy, we produce pure syngas in the cathode outlet gas stream with a H2/CO ratio of 1.16 at 200 mA cm−2, corresponding to a CO faradaic efficiency (FE) of 46% and an energy intensity of 52 GJ tsyngas−1. By eliminating intensive upstream and downstream processes, DCE achieves syngas production with 13% less energy than CO2 electrolysis combined with water electrolysis, 39% less energy than past carbonate reduction work, and 75% fewer emissions than the conventional fossil fuel based route.
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Direct electrocatalytic conversion of crude syngas to ethylene via a multi-process coupled device
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00005b
Direct electrocatalytic conversion of crude syngas is an economical and ideal strategy for producing value-added ethylene without CO2 emission, which can directly use H2O instead of H2 as the clean hydrogen source at atmospheric pressure and room temperature. However, H2S impurities in the syngas inevitably poison the catalysts and the sluggish anodic oxygen evolution reaction induces substantial electricity losses, which largely hinder the overall efficiency of the electrolysis process. Herein, we developed an energy-saving carbon reduction multi-process coupled electrolysis device for the conversion of H2S-containing syngas, which not only realized a high faradaic efficiency (FE) of ethylene with the removal of H2S impurities but also increased the ratio of H2/CO in the residual syngas and reduced the total energy consumption of electrolysis. This “Four in One” device can typically remove 10% H2S from syngas and obtain an ethylene FE of up to 49.7%, which saves 46.5% energy as compared to the uncoupled device.
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ZSM-5-confined Cr1–O4 active sites boost methane direct oxidation to C1 oxygenates under mild conditions
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00080f
Direct oxidation of methane (DOM) to value-added chemicals is of great significance but is still challenging under mild conditions. Herein, we report that Cr1–O4 as an active site in a ZSM-5 anchored Cr single atom catalyst (Cr1/ZSM-5 SAC) can efficiently catalyse the DOM to form value-added C1 oxygenated products with a productivity of 21 100 μmol gcat−1 h−1 and a selectivity of 99.8% at 50 °C within 30 min, which outperforms most reported state-of-the-art catalysts. Density functional theory (DFT) calculations and experimental results show that Cr1 atoms anchored on the wall of ZSM-5 micropores form the Cr1–O4 active sites, which boosts the formation of the reactive oxygen species (adsorbed OH species) and the activation of a C–H bond in CH4. We believe that our atomic-level design strategy on a non-noble metal offers an approach to rationally design efficient catalysts for methane conversion.
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Boosting the activity of PdAg alloy nanoparticles during H2 production from formic acid induced by CrOx as an inorganic interface modifier
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00049k
Interfacial modification of PdAg nanoparticles supported on mesoporous carbon (MSC) functionalized with weakly basic phenylamine groups was performed using an amorphous CrOx phase. The resulting PdAgCr/amine-MSC catalyst was found to promote the efficient dehydrogenation of formic acid (HCOOH) serving as a liquid organic hydrogen carrier. A maximum turnover frequency of 6898 h−1 (based on the mass of Pd employed) was achieved, which was 1.6 times larger than the value previously obtained using a PdAg catalyst. Physicochemical characterization and density functional theory calculations indicated that electronic interactions with the CrOx phase induced a significant electronic gap. This effect, in turn, generated unique ensemble sites on the PdAg nanoparticle surfaces at which electron-deficient Agδ+ and electron-rich Pdδ− atoms were adjacent. Kinetic analyses and theoretical investigations demonstrated that O–H bond dissociation was assisted by amine groups on the support surface. Enhanced C–H bond dissociation and H2 desorption resulting from the cooperative action at the ensemble sites were found to play a crucial role in increasing the catalytic activity. The present system is easily synthesized, does not require additives, can be recycled and effectively suppresses CO formation, meaning that this material is a suitable candidate for practical applications in fuel cells.
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Introducing EES Catalysis
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey90001g
A graphical abstract is available for this content
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Pathways to enhance electrochemical CO2 reduction identified through direct pore-level modeling
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00122a
Electrochemical conversion of CO2 to fuels and valuable products is one pathway to reduce CO2 emissions. Electrolyzers using gas diffusion electrodes (GDEs) show much higher current densities than aqueous phase electrolyzers, yet models for multi-physical transport remain relatively undeveloped, often relying on volume-averaged approximations. Many physical phenomena interact inside the GDE, which is a multiphase environment (gaseous reactants and products, liquid electrolyte, and solid catalyst), and a multiscale problem, where “pore-scale” phenomena affect observations at the “macro-scale”. We present a direct (not volume-averaged) pore-level transport model featuring a liquid electrolyte domain and a gaseous domain coupled at the liquid–gas interface. Transport is resolved, in 2D, around individual nanoparticles comprising the catalyst layer, including the electric double layer and steric effects. The GDE behavior at the pore-level is studied in detail under various idealized catalyst geometries configurations, showing how the catalyst layer thickness, roughness, and liquid wetting behavior all contribute to (or restrict) the transport necessary for CO2 reduction. The analysis identifies several pathways to enhance GDE performance, opening the possibility for increasing the current density by an order of magnitude or more. The results also suggest that the typical liquid–gas interface in the GDE of experimental demonstrations form a filled front rather than a wetting film, the electrochemical reaction is not taking place at a triple-phase boundary but rather a thicker zone around the triple-phase boundary, the solubility reduction at high electrolyte concentrations is an important contributor to transport limitations, and there is considerable heterogeneity in the use of the catalyst. The model allows unprecedented visualization of the transport dynamics inside the GDE across multiple length scales, making it a key step forward on the path to understanding and enhancing GDEs for electrochemical CO2 reduction.
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Ultra-high-rate CO2 reduction reactions to multicarbon products with a current density of 1.7 A cm−2 in neutral electrolytes
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00035k
CO2 electrolysis to value-added products is a promising technology to close the carbon cycle and sequester anthropogenic CO2 into chemical feedstocks; an increase of the current density for multicarbon products is one of the requirements for practical implementation. We have successfully increased the partial current density for gaseous CO2 reduction reactions to multicarbon products (C2+) over Cu nanoparticles on gas diffusion electrodes in neutral electrolytes to a record value of 1.7 A cm−2. The faradaic efficiency for multicarbon products increased with the current density below total current density of 2000 mA cm−2 and reached 76% at a total current density of 1600 mA cm−2. The turnover frequency for the production of C2+ per Cu atoms exceeded 1.1 s−1. Optimizing the standard components and their assembly as the cathode elicits the high-turnover frequency of oxide-derived Cu catalysts, resulting in the record partial current density for C2+. Especially, we demonstrated that the thickness of catalyst layers was one highly sensitive factor in determining the maximum current density for C2+.
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Advanced dual-atom catalysts for efficient oxygen evolution reaction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00050h
Single-atom site catalysts (SACs) are widely used in various catalytic reactions because of their high atom utilization, mass activity, and selectivity. However, they have limitations in catalyzing multi-electron reactions due to their inherent mono-metal center feature. In recent years, dual-atom catalysts (DACs) have received substantial attention as they not only inherit the merits of SACs but also overcome their shortcomings. Therefore, this perspective aims to outline recent developments in DACs and deepen our understanding of the synergistic interactions between dual metal sites. The perspective begins by introducing efficient fabrication strategies for DACs, followed by depicting state-of-the-art characterization techniques. Exciting advances of DACs in the oxygen evolution reaction (OER) and their applications in powdered rechargeable battery devices are also discussed. Finally, some critical challenges of DACs are outlined, and futuristic perspectives are presented to enhance their feasibility in sustainable energy.
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High performance acidic water electrooxidation catalysed by manganese–antimony oxides promoted by secondary metals
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00046j
Herein, we demonstrate that introduction of secondary metals into the promising manganese–antimony oxide acidic water oxidation catalysts endows the resulting materials with superior activity and stability in operation. Using a simple solution-based method, we synthesised multi-metallic manganese antimonates [MnM + Sb]Ox with M = Ru, Co, Pb and Cr. All of the secondary metals examined notably increase the initial activity of the mixed oxides towards the oxygen evolution reaction (OER) in 0.5 M H2SO4 at ambient temperature, though [MnCr + Sb]Ox and [MnRu + Sb]Ox were found to be less stable. In contrast, [MnCo + Sb]Ox, [MnPb + Sb]Ox and [MnCoPb + Sb]Ox maintained high stability and improved the overpotential required to achieve the water oxidation rate of 10 mA cm−2 by 0.040 ± 0.014, 0.08 ± 0.03 and 0.050 ± 0.014 V with respect to the parent [Mn + Sb]Ox catalyst, respectively. Similar improvements in performance were found after tests at elevated temperature of 60 ± 1 °C. The [MnPb + Sb]Ox system exhibits one of the highest activities for the OER at low pH reported for the noble-metal free catalysts so far, viz. 10 mA cm−2 OER at 0.60 ± 0.03 V overpotential at 24 ± 2 °C with a flat electrode. We ascribe this improved performance to the stabilising effect of lead oxides on the catalytically active manganese sites, which is demonstrated herein by in situ spectroelectrochemical X-ray absorption analysis.
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A perspective of COx conversion to aromatics
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00102d
The sustainable production of chemicals through COx hydrogenation is a growing area of interest, with thermal catalytic conversion showing the most promise. Selective hydrogenation to high carbon number products (C8+) remains a challenge, and this perspective focuses on recent advancements in heterogeneous catalytic COx hydrogenation to aromatics. Efficient conversion has been achieved using tandem catalysts composed of metal oxides and nano-porous zeolites, particularly H-ZSM-5, which activate COx and dissociate H2 while promoting precise C–C coupling and cyclization. Such behavior facilitated the system towards a simple biological system. However, understanding the reaction mechanisms, including product selectivity and catalyst activity regulation is still a challenge. This perspective reviews recent progress and integrates quantitative activity descriptors for metal-dependent speciation within the biological metabolic system. H* adsorption energy in the presence of C1 oxygenate intermediates is identified as a speciation-sensitive activity descriptor, while zeolite topologies serve as product selectivity descriptors. These findings establish robust structure–performance relationships and guide the rational design of high-performance COx hydrogenation to aromatic catalysts.
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Zr-doped BaTaO2N photocatalyst modified with Na–Pt cocatalyst for efficient hydrogen evolution and Z-scheme water splitting
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00031h
BaTaO2N exhibits hydrogen evolution activity under visible light with wavelengths up to 650 nm and is applicable to Z-scheme overall water splitting (ZOWS). However, the insufficient activity and selectivity of BaTaO2N in the presence of redox mediators limit the efficiency of this process. Herein, we report the use of modified BaTaO2N as a hydrogen evolution photocatalyst in combination with BiVO4 and [Fe(CN)6]3−/4− as the oxygen evolution photocatalyst and redox mediator, respectively. Zr-doped BaTaO2N (BaTaO2N:Zr) synthesized by flux-assisted thermal nitridation and decorated with Na and Pt (Na–Pt) as cocatalysts was found to provide higher hydrogen evolution activity than undoped BaTaO2N. Zr doping extended the lifetime of electrons in the BaTaO2N and promoted electron injection into the Na–Pt cocatalysts. Consequently, Na–Pt/BaTaO2N:Zr modified with Cr2O3 to suppress reverse reactions evolved hydrogen from an aqueous K4[Fe(CN)]6 solution. Optimizing the BaTaO2N photocatalyst and the reaction conditions provided a ZOWS system capable of operating under visible light at wavelengths up to 520 nm. This work indicates that ZOWS systems operable under visible light can be constructed based on detailed investigations of photocatalysts, cocatalysts and redox mediators.
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Effect of charge selective contacts on the quasi Fermi level splitting of CuGa3Se5 thin film photocathodes for hydrogen evolution and methylviologen reduction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00062h
The copper chalcopyrite CuGaSe2 and the defect-related phase CuGa3Se5 are promising photocathode materials for solar hydrogen generation. Existing devices exhibit photocurrents nearing 68% (CuGa3Se5)–86% (CuGaSe2) of their theoretical limit but they are plagued by photovoltage losses that reduce their energy conversion efficiency. To evaluate the reasons, we determine the light intensity dependent quasi-Fermi level splitting (QFLS) in p-CuGa3Se5/liquid junctions for the first time, using the vibrating Kelvin probe surface photovoltage technique. The QFLS, or internal photovoltage, corresponds to the maximum electrochemical work a photoelectrode can perform under a given illumination condition. In the presence of water or methylviologen (2+/+) as electron acceptors, the QFLS of Mo/p-CuGa3Se5/liquid junctions reaches 0.22 to 0.29 V, respectively, under 49 mW cm−2 400 nm illumination, while the QFLS of a FTO/p-CuGa3Se5 photoelectrode is only 0.15–0.16 V. The lower voltage of the latter is attributed to a Schottky junction at the back contact, which limits majority charge carrier (hole) extraction from the semiconductor. Photovoltage losses also result from Fermi level pinning of the minority carriers at surface states 0.5 eV above the CGSe valence band. This problem can be overcome by chemical bath deposition of a CdS overlayer, which functions as a selective contact for electron extraction from CuGa3Se5 and which raises the QFLS to 0.44 V at 49 mW cm−2. No significant QFLS enhancement occurs upon adsorption of Cd2+ ions to the CuGa3Se5 electrode surface, suggesting that Cd2+ adsorption alone does not remove the Fermi level pinning effect. Overall, these results provide a better understanding of the effect of surface treatments and charge selective contacts on the photovoltage of CuGa3Se5 photoelectrodes and indicate pathways to improve its solar fuel conversion efficiency.
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Facet-engineered photoelectrochemical nanocatalysts toward fast kinetic lithium–air batteries
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00022b
Despite lithium–air batteries having unprecedented theoretical energy supremacy, rambling Li2O2 growth typically impedes O2 diffusion and electron transfer, causing low capacity, poor charging kinetics and short cycle life. Herein, we propose synergistic catalysis in the cathode by engineering the crystal facet of Fe2O3 nanoplates and introducing a visible light-excited photochemical effect. The growth of Li2O2 is regulated with a uniform distribution, mitigating local product aggregation and thus reducing the barriers of O2 diffusion and electron transfer. The improved reaction kinetics lead to ∼420% capacity improvement, low charge potential, superior rate performance, and long-term stability (300 cycles) in actual air. We reveal a mechanism that photoelectrons around each catalyst node and the resultant homogeneous internal electric field increase charge transfer, decrease soluble intermediates, and enable high electrochemical reversibility of amorphous Li2O2 with an ordered process. This study provides inspiring insights for future research into controlling product ordering in Li–air batteries.
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Catalytic hydrogen storage in liquid hydrogen carriers
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00076a
Hydrogen energy, often dubbed the “ultimate energy source”, boasts zero carbon emissions and no harmful by-products. Nevertheless, the storage and transportation of hydrogen remain significant hurdles for its commercialization and large-scale implementation. Liquid hydrogen carriers (LHC), such as cyclohexane, methylcyclohexane, N-heterocycles, methanol, and ammonia, have emerged as promising solutions in hydrogen energy conversion systems. The storage and release of hydrogen rely on molecular hydrogenation and dehydrogenation processes, which are heavily influenced by the presence of catalysts. As such, a thorough understanding of catalyst design and mechanism is essential to facilitate (de)hydrogenation reactions under milder conditions. In this review, we explore three prevalent LHC systems and the catalysts employed during (de)hydrogenation processes. While noble metal catalysts exhibit superior performance in catalytic hydrogen storage, non-noble metal catalysts have also made considerable advancements. Furthermore, some liquid organic molecules are close to commercialization, potentially providing new options for energy storage and transportation. This article aims to trigger interest in LHC research and inspire the development of innovative catalytic systems for the catalytic hydrogen storage process.’
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Microkinetic studies for mechanism interpretation in electrocatalytic CO and CO2 reduction: current and perspective
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00079f
Microkinetic analysis can establish the relationship between the atomic-level reaction mechanism and macroscopic observables, such as reaction rates, product selectivity, Tafel slope, reaction order, isotopic effect, and apparent activation energy, at given operating conditions. This relationship is essential in the rational design of electrocatalysts and reactor configurations. In recent years, microkinetic analysis, particularly Tafel and reaction order analysis, has seen significant advancements in its application for interpreting reaction mechanisms in electrocatalytic CO and CO2 reduction. This review summarizes the progress in understanding the complex kinetic processes through theoretical microkinetic simulation modeling and experimental measurements. However, the reaction mechanisms derived from microkinetic analysis are disputed, complicating efforts to design electrocatalysts. This review analyzes the discrepancies in the literature and elucidates deeper insights into experimental discrepancies. The importance of local reaction environments in the intrinsic kinetic behavior of electrocatalysts is highlighted. The report also discusses the challenges and limitations of microkinetic analysis. Finally, the review suggests some perspectives on future investigations. Overall, this review is expected to provide new insights, critical interpretation, and guidance for the future development of microkinetic measurements and analysis.
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High-efficiency electrosynthesis of urea over bacterial cellulose regulated Pd–Cu bimetallic catalyst
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00038e
Ambient synthesis of urea through electrocatalytic coupling reaction of carbon dioxide (CO2) with nitrate (NO3−) has been regarded as a promising means to substitute the industrial energy- and capital-concentrated Haber–Bosch and Bosch–Meiser processes. Here we report the fabrication of PdCu alloying nanoparticles (NPs) anchored on carbonized bacterial cellulose (CBC) (PdCu/CBC) for ambient electrosynthesis of urea. As the electrocatalyst, the PdCu/CBC exhibits superior electrocatalytic activity toward urea synthesis with CO2 and NO3−, affording a remarkable urea yield rate of 763.8 ± 42.8 μg h−1 mgcat.−1 at −0.50 V (vs. RHE) and an exceptional faradaic efficiency (FE) of 69.1 ± 3.8% at −0.40 V (vs. RHE) under ambient conditions. The theoretical calculations unveil that this alloying catalyst provides Pd and Cu dual active sites with favored internal electron transferability, enabling generation of key *NO2 and *CO2 intermediates to facilitate C–N coupling reaction for urea synthesis. The operando spectroscopy characterization studies support the theoretical calculation results. To ensure the accuracy of the analysis data in this work, we investigated in detail the influence of the by-products in urea synthesis on the diacetyl monoxime colorimetric method and 1H nuclear magnetic resonance method for urea quantitative determination.
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Descriptor-based identification of bimetallic-derived catalysts for selective activation of ethane with CO2
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00051b
The selective activation of ethane with CO2 offers a promising strategy to simultaneously reduce the greenhouse gas and upgrade the underutilized ethane to value-added chemicals. Herein, the catalytic reactions of ethane and CO2 over a series of indium (In)-based bimetallic-derived catalysts were investigated by combining catalytic evaluation, in situ characterization and Density Functional Theory (DFT) calculations. The DFT-calculated energetics along the dry reforming of ethane pathway to produce syngas and oxidative dehydrogenation of ethane to produce ethylene were consistent with the trend in experimentally observed selectivity. Combining the results currently collected for In-based bimetallic catalysts with those previously reported for other bimetallic systems, a descriptor-based model was used to scale the ethylene selectivity over a wide range of bimetallic systems. Furthermore, results from the current study enhanced the mechanistic understanding of the importance that the binding strength of the initial reaction intermediates played in controlling the selective activation of ethane with CO2.
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Non-conventional low-temperature reverse water–gas shift reaction over highly dispersed Ru catalysts in an electric field
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d2ey00004k
The reverse water–gas shift (RWGS) reaction, a promising carbon-recycling reaction, was investigated by applying an electric field to promote the reaction at a temperature of 473 K or lower. The highly dispersed Ru/ZrTiO4 catalysts with an approximately 2 nm particle size of Ru showed high RWGS activity with a DC electric field below 473 K, whereas CO2 methanation proceeded predominantly over catalysts with larger Ru particles. The RWGS reaction in the electric field maintained high CO selectivity, suppressing CO hydrogenation into CH4 on the Ru surface by virtue of promoted hydrogen migration (surface protonics). The reaction mechanisms of the non-conventional low-temperature reverse water gas shift reaction were investigated and revealed using various characterization methods including in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) measurements. With the DC electric field, the reaction proceeds via a redox reaction where the generated oxygen vacancies are involved in CO2 activation at low temperatures. As a result, the electric field promotes both hydrogen migration and redox reactions using lattice oxygen/vacancies, resulting in high RWGS activity and selectivity even at low temperatures.
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Layered double hydroxides and their composites as high-performance photocatalysts for CO2 reduction
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/d3ey00080j
Over the past decade, layered double hydroxides (LDHs) have attracted much attention due to their many advantages in the field of CO2 photoreduction, such as superior CO2 adsorption and tunable photoelectrochemical properties. Moreover, their low price, simple production process and high yield make it easier to realize mass production. This review presents a panorama of the latest developments of LDH-based photocatalysts for CO2 reduction. It starts with the basic principle of photocatalytic CO2 reduction. After that, the fundamentals of LDHs are also illustrated. Later, a series of representative LDH-based photocatalysts (mainly including LDH-based derivatives and LDH composites) for CO2 reduction are exemplified. At the end, this review also offers some new views into the major challenges, opportunities, and heuristic perspectives for future research in this emerging field. There is no doubt that the advanced LDH-based materials can act as highly efficient photocatalysts to achieve new breakthroughs in CO2 photoreduction.
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